molecular formula C11H11NO2 B11905984 Methyl quinoline-1(2H)-carboxylate CAS No. 17718-14-8

Methyl quinoline-1(2H)-carboxylate

Cat. No.: B11905984
CAS No.: 17718-14-8
M. Wt: 189.21 g/mol
InChI Key: PBSJLGYCWCUXLV-UHFFFAOYSA-N
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Description

Methyl quinoline-1(2H)-carboxylate is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline and its derivatives are known for their diverse pharmacological properties and synthetic value in organic and pharmaceutical chemistry. The functionalization of the quinoline moiety at different positions allows for varying pharmacological activities, making it a valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl quinoline-1(2H)-carboxylate can be achieved through several methods. One common approach involves the Skraup synthesis, which starts with aniline and glycerol in the presence of sulfuric acid and an oxidizing agent. The reaction proceeds through the formation of acrolein, followed by cyclization and oxidation to yield quinoline . The methylation and carboxylation of quinoline can be achieved using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of quinoline derivatives often involves catalytic systems to enhance reaction efficiency and yield. Metal nanoparticle-catalyzed reactions are particularly effective, providing excellent atom efficiency and reducing reaction time . The use of α,β-unsaturated aldehydes as building blocks in organic synthesis is also common, allowing for the preparation of quinoline derivatives through various catalytic and non-catalytic methods .

Chemical Reactions Analysis

Types of Reactions

Methyl quinoline-1(2H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl quinoline-1(2H)-carboxylate and its derivatives have numerous applications in scientific research:

    Chemistry: Used as intermediates in the synthesis of complex organic molecules.

    Biology: Studied for their potential as antimicrobial, antiviral, and anticancer agents.

    Medicine: Investigated for their therapeutic potential in treating various diseases, including malaria and tuberculosis.

    Industry: Utilized in the production of dyes, catalysts, and materials.

Mechanism of Action

The mechanism of action of methyl quinoline-1(2H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The specific pathways and molecular targets depend on the functional groups present on the quinoline scaffold.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a similar structure but without the methyl and carboxylate groups.

    Isoquinoline: A structural isomer of quinoline with the nitrogen atom in a different position.

    Tetrahydroquinoline: A reduced form of quinoline with additional hydrogen atoms.

Uniqueness

Methyl quinoline-1(2H)-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the methyl and carboxylate groups allows for unique interactions with molecular targets and enhances its potential as a therapeutic agent .

Properties

CAS No.

17718-14-8

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

methyl 2H-quinoline-1-carboxylate

InChI

InChI=1S/C11H11NO2/c1-14-11(13)12-8-4-6-9-5-2-3-7-10(9)12/h2-7H,8H2,1H3

InChI Key

PBSJLGYCWCUXLV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CC=CC2=CC=CC=C21

Origin of Product

United States

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